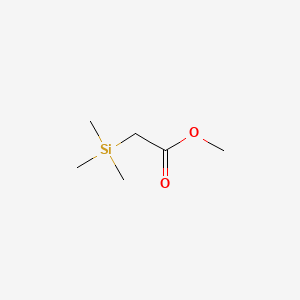

Methyl (trimethylsilyl)acetate

Vue d'ensemble

Description

Methyl (trimethylsilyl)acetate is an organosilicon compound with the molecular formula C6H14O2Si. It is characterized by the presence of a trimethylsilyl group attached to a methyl acetate moiety. This compound is commonly used in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl (trimethylsilyl)acetate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation and recrystallization to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Reaction Conditions

-

Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

-

Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide can be employed to enhance reaction efficiency.

-

Solvents: Common solvents include dichloromethane or DMF (N,N-dimethylformamide).

Chemical Reactions Involving Methyl (Trimethylsilyl)acetate

This compound can participate in various chemical reactions due to its ester and silyl functionalities.

Esterification Reactions

Esterification reactions are a primary pathway for this compound. It can react with alcohols to form new esters under acidic conditions:

Aldol Reactions

In the presence of Lewis acids such as trimethylsilyl trifluoromethanesulfonate, this compound can undergo aldol reactions:

-

Mechanism: The trimethylsilyl group enhances nucleophilicity, allowing for efficient formation of β-hydroxy esters.

Deprotection Reactions

This compound can also serve as a precursor for deprotection reactions where the trimethylsilyl group is removed to reveal functional groups like alcohols or carboxylic acids:

Mechanistic Insights

The mechanisms of reactions involving this compound often involve the formation of stable intermediates such as β-silyl carbocations. These intermediates are stabilized by hyperconjugation from adjacent silicon-carbon bonds, making them favorable for further reactions.

Example Reaction Pathways

-

Esterification Pathway: The mechanism begins with protonation of the ester oxygen, followed by nucleophilic attack by an alcohol.

-

Aldol Addition Pathway: The initial formation of a silylated enolate leads to subsequent addition to carbonyl compounds.

Data Table: Reaction Yields and Conditions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | TMSOTf, Alcohol | >90 | |

| Aldol Reaction | TMSOTf, Acetic Acid | >95 | |

| Deprotection | Acid/Base | Variable |

Activité Biologique

Methyl (trimethylsilyl)acetate, with the chemical formula C6H14O2Si, is a derivative of acetic acid where the methyl group is replaced by a trimethylsilyl group. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by its trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. The presence of this group allows for unique interactions in biological systems, making it an interesting compound for further investigation.

1. Anti-Diabetic Activity

One notable study investigated the anti-diabetic properties of a related compound, 2-[(trimethylsilyl)-oxy]-, methyl ester (methyl o-trimethylsilyl-salicylate). The research demonstrated significant reductions in blood glucose levels in STZ-induced diabetic rats. The compound was administered at a dosage of 50 mg/kg body weight, leading to a decrease in blood glucose levels from 16.10 ± 0.29 mmol/L to 11.15 ± 0.25 mmol/L over a 24-hour period. This suggests that compounds containing the trimethylsilyl group may have therapeutic potential in managing diabetes by enhancing insulin secretion from pancreatic beta-cells .

| Time (hrs) | Blood Glucose Level (mmol/L) | Reduction (%) |

|---|---|---|

| 0 | 16.10 ± 0.29 | - |

| 6 | 15.15 ± 0.45 | 9.28 |

| 12 | 13.70 ± 0.09 | 14.30 |

| 24 | 11.15 ± 0.25 | 28.20 |

2. Metabolomics Applications

This compound is frequently utilized in gas chromatography-mass spectrometry (GC-MS) as a derivatization agent to enhance the volatility and stability of various metabolites for analysis. The trimethylsilylation process effectively removes acidic protons from hydroxyl, carboxyl, amino, or thiol groups, thereby facilitating better detection and quantification of small molecular metabolites . This application underscores its importance in metabolic profiling and biomarker discovery.

Study on Derivatization Protocols

Research has shown that using this compound as part of derivatization protocols can yield high efficiency in metabolomic studies. A study highlighted that this compound allows for effective extraction and analysis of metabolites from complex biological matrices while minimizing interference from lipids and other non-volatile compounds .

Silylation Optimization

Another study focused on optimizing silylation reactions using various trimethylsilyl derivatives, including this compound, for the determination of steroid hormones. The findings indicated that this compound provides a reliable method for enhancing the detection sensitivity of target analytes in biological samples .

Applications De Recherche Scientifique

Chemical Synthesis

Methyl (trimethylsilyl)acetate serves as a silylating agent in organic synthesis, enhancing the reactivity and stability of various substrates. It is particularly useful in the protection of alcohols, amines, and carboxylic acids during synthetic transformations.

- Silylation of Alcohols : This compound reacts with alcohols to form silyl ethers, which are more stable under basic conditions. This reaction typically involves the use of bases such as lithium diisopropylamide.

- Example Reaction :

- Case Study : In a study published by Sigma-Aldrich, this compound was shown to react efficiently with various alcohols, yielding high purity silyl ethers suitable for further reactions .

Analytical Chemistry

In analytical chemistry, this compound is employed for the derivatization of polar compounds, enhancing their volatility and detectability in gas chromatography.

- Derivatization of Steroid Hormones : A notable application is in the determination of steroid hormones. The compound facilitates the formation of trimethylsilyl derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS).

- Data Table : Below is a summary of derivatization yields for different steroid hormones using this compound.

| Compound | Derivatization Yield (%) |

|---|---|

| 17alpha-ethinylestradiol | 95 |

| Testosterone | 90 |

| Progesterone | 92 |

This data indicates that this compound provides high yields for the derivatization of steroid hormones, making it a valuable reagent in analytical procedures .

Material Science

The compound is also significant in material science, particularly in the synthesis of silicone-based materials.

- Silicone Polymers : this compound can be used to modify silicone polymers, enhancing their thermal stability and mechanical properties.

- Case Study : Research has demonstrated that incorporating this compound into silicone formulations results in improved elasticity and resistance to thermal degradation .

Propriétés

IUPAC Name |

methyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHUZDFFYVRXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183422 | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-76-9 | |

| Record name | Acetic acid, 2-(trimethylsilyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl (trimethylsilyl)acetate in organic synthesis?

A1: this compound serves as a valuable reagent for introducing a two-carbon unit in organic synthesis. It acts as a nucleophile, specifically a ketene acetal, when reacted with aldehydes or α,β-unsaturated ketones in the presence of Lewis acids []. This reactivity makes it a useful building block for constructing more complex molecules.

Q2: How does the stereochemistry of 1-Methoxy-2-trimethylsilyl-1-(trimethylsilyloxy)ethylene affect its reactivity?

A2: 1-Methoxy-2-trimethylsilyl-1-(trimethylsilyloxy)ethylene, prepared from this compound, exists as both (E) and (Z) isomers. Interestingly, these isomers display distinct reactivity profiles. When combined with titanium tetrachloride (TiCl4), the (E)-isomer enables the (Z)-selective alkenation of aldehydes []. This selectivity highlights the importance of stereochemistry in controlling the outcome of chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.